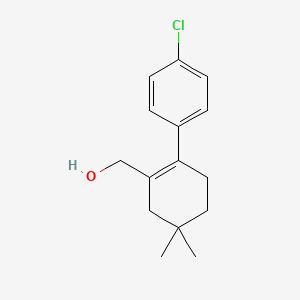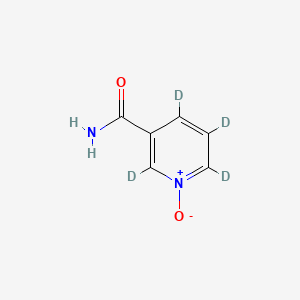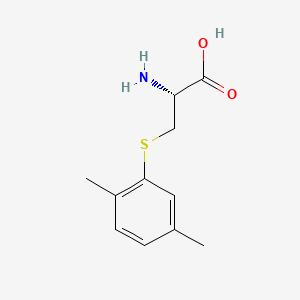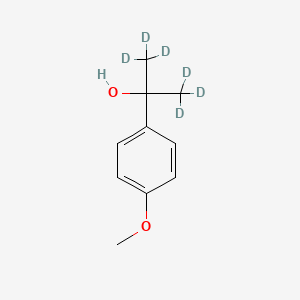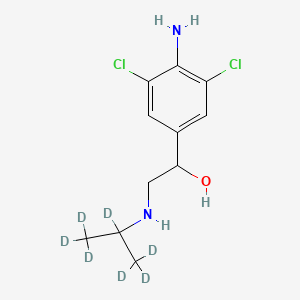
1-(3,4-Dihidro-2H-pirrol-5-il)(1,2-13C2)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2H-pyrrol-5-yl)(1,2-13C2)ethanone is a heterocyclic compound with a molecular formula of C6H9NO. This compound is characterized by the presence of a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The compound is labeled with carbon-13 isotopes at the 1 and 2 positions of the ethanone group, making it useful for various research applications, particularly in nuclear magnetic resonance (NMR) studies.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydro-2H-pyrrol-5-yl)(1,2-13C2)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavor and fragrance compounds due to its characteristic aroma.
Mecanismo De Acción
Target of Action
It is known that this compound is a volatile aroma compound found in various food products, suggesting that its targets could be olfactory receptors .
Mode of Action
Given its role as an aroma compound, it likely interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of its characteristic smell .
Biochemical Pathways
As an aroma compound, it likely plays a role in the olfactory signal transduction pathway, which involves a series of biochemical reactions that convert the binding of the aroma compound to its receptor into an electrical signal that the brain interprets as a specific smell .
Pharmacokinetics
Metabolism and excretion would likely occur via standard biochemical pathways for small organic molecules .
Result of Action
The primary result of the action of 2-Acetyl-1-pyrroline-13C2 is the perception of its characteristic smell, which is described as similar to the aroma of white bread crust . This is a result of its interaction with olfactory receptors and the subsequent signal transduction pathway in the olfactory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetyl-1-pyrroline-13C2. For instance, the presence of other volatile compounds can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially affect its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydro-2H-pyrrol-5-yl)(1,2-13C2)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyrrole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the incorporation of isotopically labeled reagents is crucial for producing the carbon-13 labeled version of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dihydro-2H-pyrrol-5-yl)(1,2-13C2)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
2-Acetyl-1-pyrroline: Known for its aroma and flavor properties, commonly found in jasmine rice and basmati rice.
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
Uniqueness: 1-(3,4-Dihydro-2H-pyrrol-5-yl)(1,2-13C2)ethanone is unique due to its isotopic labeling, which enhances its utility in NMR studies and other analytical techniques. This labeling provides a distinct advantage in tracing the compound’s metabolic pathways and interactions in biological systems.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)(1,2-13C2)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3/i1+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBQWWSFRPLIAX-AEGZSVGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)C1=NCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746958 |
Source


|
| Record name | 1-(3,4-Dihydro-2H-pyrrol-5-yl)(~13~C_2_)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-73-7 |
Source


|
| Record name | 1-(3,4-Dihydro-2H-pyrrol-5-yl)(~13~C_2_)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
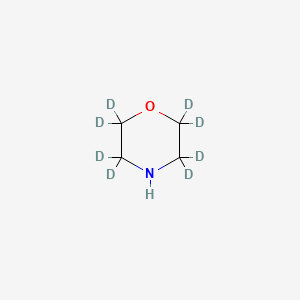
![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)
![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)

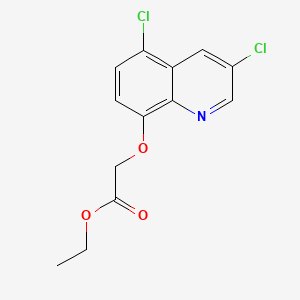
![N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE](/img/structure/B565674.png)
